D3R Binding Affinity vs. Compound 84
D3R/MOR antagonist 1 demonstrates higher D3R affinity (Ki = 46.5 nM) compared to its structural analog Compound 84 (MOR Agonist-3; Ki = 55.2 nM at D3R) under identical assay conditions [1]. Both compounds were evaluated within the same series using human D3R expressed in HEK293 cells and [³H]N-methylspiperone as the radioligand.
| Evidence Dimension | D3R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 46.5 nM (D3R/MOR antagonist 1, Compound 114) |
| Comparator Or Baseline | Ki = 55.2 nM (Compound 84, MOR Agonist-3) |
| Quantified Difference | 1.19-fold higher affinity (ΔKi = 8.7 nM) |
| Conditions | Human D3R in HEK293 cells; [³H]N-methylspiperone radioligand binding |
Why This Matters
Even a modest improvement in D3R affinity can translate into greater in vivo target engagement at equivalent doses, which is critical for achieving D3R-mediated suppression of opioid reinforcement.
- [1] Bonifazi, A.; Saab, E.; Sanchez, J.; Nazarova, A. L.; Zaidi, S. A.; Jahan, K.; Katritch, V.; Canals, M.; Lane, J. R.; Newman, A. H. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D₃ (D₃R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. J. Med. Chem. 2023, 66 (15), 10304–10341. DOI: 10.1021/acs.jmedchem.3c00417. View Source
